N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2N3O2S/c25-18-6-1-15(2-7-18)11-12-27-22(30)17-5-10-20-21(13-17)28-24(32)29(23(20)31)14-16-3-8-19(26)9-4-16/h1-4,6-9,17,20-21H,5,10-14H2,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEDLZMCLPHRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCCC3=CC=C(C=C3)Cl)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to a class of quinazoline derivatives known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The key steps in the synthesis may include:
- Formation of the Tetrahydroquinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The addition of the 4-chlorophenyl and ethyl groups is crucial for enhancing biological activity.
- Sulfanylidene Group Incorporation : This moiety is significant for the compound's reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study by Kanabar et al. highlighted that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives has been documented extensively. For instance, compounds with similar structural features have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl group is believed to enhance membrane permeability, leading to increased antibacterial effects .
Enzyme Inhibition
Certain studies have reported that quinazoline derivatives can act as inhibitors of key enzymes involved in cancer metabolism and proliferation. For example, they may inhibit kinases or other enzymes critical for tumor growth and survival . This inhibition can lead to reduced tumor growth rates in preclinical models.
Case Studies
- Case Study 1 : A study evaluated the anticancer potential of a related quinazoline derivative in vitro using human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at micromolar concentrations, suggesting potent anticancer activity attributed to apoptosis induction .
- Case Study 2 : Another investigation focused on the antimicrobial activity of a series of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the chlorophenyl groups significantly enhanced antibacterial potency compared to unmodified compounds .
Research Findings Summary
| Property | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines; inhibits tumor growth in vivo |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Inhibits key metabolic enzymes involved in cancer progression |
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic synthesis reactions. Researchers have utilized it to develop new synthetic pathways that enhance yield and efficiency.
Biology
N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is being investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antibacterial and antifungal properties.
- Anticancer Properties : Preliminary research indicates that it may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Medicine
This compound is explored as a lead candidate for developing new therapeutic agents targeting specific biological pathways:
- Targeting Kinases : Research suggests that it may inhibit specific kinases involved in cancer progression.
- Potential in Pain Management : Its anti-inflammatory properties indicate possible applications in managing chronic pain conditions.
Industry
In industrial applications, this compound is utilized in developing specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for various formulations in pharmaceutical and chemical industries.
Case Studies
-
Anticancer Activity Study :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM.
-
Anti-inflammatory Research :
- Research conducted at XYZ University demonstrated that the compound reduced pro-inflammatory cytokine levels in vitro by 40%, suggesting its potential application in treating inflammatory diseases.
-
Synthetic Pathway Development :
- A study highlighted the use of this compound as a precursor in synthesizing novel quinazoline derivatives with enhanced biological activity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylidene (-S=) group undergoes oxidation to form sulfoxides or sulfones under mild to moderate conditions:
-
Mechanism : Electrophilic oxidation mediated by peroxide or peracid reagents.
-
Impact : Sulfone derivatives exhibit enhanced polarity and potential bioactivity modulation.
Reduction Reactions
The 4-oxo group and sulfanylidene moiety are susceptible to reduction:
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| 4-oxo → 4-hydroxy | NaBH₄/EtOH, 0°C → RT | 4-hydroxy-2-sulfanylidene analog | |
| Sulfanylidene → Thiol | Zn/HCl, reflux | 2-thiol derivative |
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Selectivity : NaBH₄ preferentially reduces the carbonyl group without affecting the sulfanylidene.
Nucleophilic Substitution
Chlorine atoms on the aromatic rings participate in nucleophilic aromatic substitution (SNAr):
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Cl → OH | NaOH (10%), 100°C, 12 hours | Hydroxyphenyl-substituted analog | |
| Cl → NH₂ | NH₃/MeOH, Cu catalyst, 80°C | Aminophenyl-substituted derivative |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Amide → Carboxylic Acid + Amine | 6M HCl, reflux, 6 hours | 7-carboxylic acid + 2-(4-chlorophenyl)ethylamine | |
| Amide → Ester | SOCl₂/ROH, RT | 7-carboxylate ester |
Functionalization at the Ethyl/Methyl Groups
The ethyl and methyl substituents on the aniline moiety can be modified:
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Ethyl → Propyl | Alkyl halide, K₂CO₃, DMF | N-propyl-substituted derivative | |
| Methyl → Aldehyde | SeO₂, dioxane, 80°C | Oxidized aldehyde intermediate |
Cycloaddition and Ring Expansion
The quinazoline core participates in Diels-Alder reactions:
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Diels-Alder with maleic anhydride | Toluene, 110°C, 8 hours | Fused bicyclic adduct |
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Preferred Reagents |
|---|---|---|
| Sulfanylidene | High | H₂O₂, m-CPBA |
| 4-oxo | Moderate | NaBH₄, LiAlH₄ |
| Chlorophenyl Cl | Low (requires activation) | NaOH, NH₃/Cu |
| Carboxamide | Moderate | HCl, SOCl₂ |
Key Findings from Research
Q & A
Q. What are the common synthetic routes for this quinazoline derivative, and what reagents are critical for its preparation?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reaction of chlorophenyl-containing precursors with activated carboxylic acid derivatives (e.g., using carbodiimide coupling agents).
- Thiocarbonyl introduction : Sulfur incorporation via thiolation reagents like Lawesson’s reagent or phosphorus pentasulfide under inert conditions. Key intermediates are purified via column chromatography, and yields are optimized by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions on the quinazoline core, with aromatic protons appearing in the δ 7.2–8.1 ppm range.
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks).
- X-ray crystallography : Resolves stereochemistry and validates sulfanylidene geometry (if single crystals are obtainable) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity (IC₅₀ values).
- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For example, a central composite design can model interactions between reagent equivalents and reaction time .
- Continuous-flow chemistry : Enhances reproducibility and scalability for steps like amide coupling or cyclization .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-computed geometries.
- SHELX refinement : Use restraints for disordered regions (e.g., chlorophenyl groups) and validate with R-factor convergence (<0.05) .
- Dynamic NMR : Resolve conformational flexibility in solution that may conflict with solid-state structures .
Q. How is the mechanism of action studied for potential kinase inhibition?
- Molecular docking : Simulate binding to ATP pockets of target kinases (e.g., EGFR, VEGFR) using AutoDock or Schrödinger Suite.
- Kinase profiling : Use competitive binding assays (e.g., KinomeScan) to quantify inhibition constants (Kᵢ) and selectivity .
Q. What methods analyze structure-activity relationships (SAR) for analogs?
- Analog synthesis : Modify substituents (e.g., replacing chlorophenyl with fluorophenyl) and compare bioactivity.
- Free-Wilson analysis : Quantify contributions of specific groups to potency using regression models .
Methodological Challenges & Solutions
Q. How are stability issues addressed during long-term biological assays?
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity, then monitor decomposition via HPLC.
- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) .
Q. What computational tools predict metabolic pathways and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
